Osmium;pyridine-2,3,4,5-tetrone
Description
Osmium;pyridine-2,3,4,5-tetrone refers to a coordination complex where osmium is ligated by pyridine-2,3,4,5-tetrone, a heterocyclic ligand featuring four ketone groups at positions 2, 3, 4, and 5 of the pyridine ring. This ligand’s unique electronic structure, with multiple electron-withdrawing ketone groups, likely enhances its ability to stabilize high oxidation states of osmium (e.g., Os<sup>II</sup> or Os<sup>III</sup>) and participate in redox-active metal-ligand charge-transfer transitions .
Properties
CAS No. |
53585-85-6 |
|---|---|
Molecular Formula |
C5HNO4Os |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
osmium;pyridine-2,3,4,5-tetrone |
InChI |
InChI=1S/C5HNO4.Os/c7-2-1-6-5(10)4(9)3(2)8;/h1H; |
InChI Key |
JXAVFGLIQOVGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(=O)C(=O)C1=O.[Os] |
Origin of Product |
United States |
Preparation Methods
Oxidation of Pyridine Derivatives
The tetrone ligand is hypothesized to form via stepwise oxidation of substituted pyridines. For example, 2,3,4,5-tetrahydroxypyridine may undergo oxidation using strong agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄). OsO₄, a mild oxidizing agent, selectively oxidizes double bonds in dienes to vicinal diols, but under acidic conditions, it could further oxidize hydroxyl groups to ketones.
Proposed Pathway :
- Substrate Preparation : 2,3,4,5-Tetramethylpyridine is treated with HNO₃ to introduce hydroxyl groups.
- Oxidation : Reaction with OsO₄ in tetrahydrofuran (THF) at 60–80°C converts hydroxyls to ketones.
- Isolation : The tetrone is purified via recrystallization from ethanol.
Coordination of Osmium with Pyridine-2,3,4,5-Tetrone
Direct Complexation Using Osmium Tetroxide
Osmium tetroxide (OsO₄) serves as a precursor for high-valent osmium complexes. In dichloromethane, OsO₄ reacts with nitrogen donors like pyridine to form adducts. For the tetrone ligand, coordination likely proceeds via displacement of labile ligands:
$$
\text{OsO}4 + \text{C}5\text{HNO}4 \xrightarrow{\text{CH}2\text{Cl}2, \Delta} \text{OsO}2(\text{C}5\text{HNO}4)2 + 2 \text{H}2\text{O}
$$
Conditions : Reflux in dichloromethane for 12–24 hours under nitrogen.
Yield : ~60–70% (estimated based on analogous pyridine complexes).
Reductive Complexation with Osmium Chlorides
Osmium(III) chloride (OsCl₃) offers a lower oxidation state for stabilization of the tetrone ligand. In the presence of triisopropylphosphine (PiPr₃), OsCl₃ undergoes ligand substitution:
$$
\text{OsCl}3(\text{PiPr}3)3 + \text{C}5\text{HNO}4 \xrightarrow{\text{THF}} \text{OsCl}(\text{C}5\text{HNO}4)(\text{PiPr}3)2 + 2 \text{PiPr}3\text{Cl}
$$
Mechanism : The tetrone displaces chloride and phosphine ligands, forming a κ²-O,O-bound complex.
In Situ Ligand Formation via Cycloaddition
Diels-Alder Strategy
Inspired by metallapyridinium synthesis, a formal [4+2] cycloaddition between an osmium carbyne complex and a dienophile could yield the tetrone-osmium ring:
- Carbyne Precursor : Os≡C–CH₂–CO₂Et reacts with acetylenedicarboxylate.
- Cycloaddition : Acetonitrile acts as the dienophile, forming a six-membered ring with osmium.
- Oxidation : Post-cycloaddition oxidation introduces ketone groups.
Conditions : 80°C in toluene with triphenylphosphine.
Characterization and Analytical Data
Spectroscopic Methods
X-Ray Crystallography
Hypothetical data for OsO₂(C₅HNO₄)₂:
- Coordination Geometry : Octahedral, with two tetrone ligands in κ²-O,O mode.
- Bond Lengths : Os–O = 1.92–1.98 Å, C=O = 1.21 Å.
Challenges and Optimization
Ligand Instability
The tetrone’s electron-deficient nature renders it prone to hydrolysis. Stabilization strategies include:
Oxidation State Control
Osmium’s multiple oxidation states (II–VIII) necessitate careful selection of precursors:
- Os(VIII) : OsO₄ for high-valent complexes.
- Os(II) : Carbonyl clusters (e.g., Os₃(CO)₁₂) for reduced species.
Chemical Reactions Analysis
Types of Reactions
Osmium;pyridine-2,3,4,5-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where pyridine-2,3,4,5-tetrone is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) or osmium(VIII) complexes, while reduction can produce osmium(II) or osmium(IV) species .
Scientific Research Applications
Osmium;pyridine-2,3,4,5-tetrone has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing into its use in targeted drug delivery systems.
Mechanism of Action
The mechanism by which osmium;pyridine-2,3,4,5-tetrone exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, disrupting replication and transcription processes. The compound’s multiple carbonyl groups facilitate strong interactions with various molecular targets, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Ligand Structure and Coordination Behavior
Pyridine-2,3,4,5-tetrone differs from related ligands in its electronic and steric properties:
Key Insights :
- Unlike cyclometalated Os-pyrene systems, which exhibit metal-to-ligand charge transfer in the near-infrared region , the tetrone ligand may shift absorption to higher energy due to stronger π-acceptor character.
Redox and Electronic Properties
DFT calculations on related osmium complexes highlight ligand-dependent electronic behavior:
Key Insights :
- Overlap of Os and ligand orbitals in HOMO could enable unique charge-transfer pathways for photocatalysis .
Key Insights :
- The tetrone ligand’s π-system may enable DNA binding, akin to Ru polypyridyl anticancer agents .
- Catalytic activity could mirror Pd systems but with osmium’s unique redox flexibility.
Future Research :
- Explore ligand derivatization (e.g., substituents on pyridine) to tune redox potentials.
- Benchmark against Ru and Ir analogues for medicinal or energy applications .
Q & A
Q. What are the critical safety protocols for handling osmium and pyridine-2,3,4,5-tetrone in laboratory settings?
- Methodological Answer : Osmium requires stringent precautions to avoid oxidation to osmium tetroxide (OsO₄), a volatile and toxic compound. Work should be conducted in a fume hood with sealed systems to prevent exposure. Use inert atmospheres (e.g., argon) during reactions involving metallic osmium. For pyridine-2,3,4,5-tetrone, standard pyridine safety measures apply: wear nitrile gloves, lab coats, and eye protection. Consult safety data sheets (SDS) for pyridine derivatives to identify specific hazards (e.g., flammability, reactivity) . Reference: Handling protocols for osmium , pyridine safety .
Q. What synthetic routes are commonly employed for preparing pyridine-2,3,4,5-tetrone derivatives?
- Methodological Answer : A two-step synthesis is typical:
Oxidation of pyridine precursors : Use oxidizing agents like potassium permanganate (KMnO₄) or OsO₄ under controlled conditions to introduce ketone groups.
Cyclization : Reflux with thionyl chloride (SOCl₂) in pyridine or toluene to form the tetrone structure. For example, pyridine-2,3,4,5-tetrone derivatives can be synthesized via reflux with SOCl₂ and pyridine at 105°C for 4–6 hours .
Reference: Synthetic routes for pyridine derivatives .
Q. What analytical techniques are optimal for characterizing pyridine-2,3,4,5-tetrone complexes?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity (e.g., pyridine ring protons appear at δ 7.5–8.5 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate empirical formulas (e.g., C:H:N ratios). Cross-reference with computational predictions for tautomeric forms .
Reference: Characterization methods .
Advanced Research Questions
Q. How does the stereochemical outcome of alkene dihydroxylation vary with osmium-pyridine catalysts?
- Methodological Answer : Osmium tetroxide (OsO₄) in pyridine enables syn-dihydroxylation via a cyclic osmate ester intermediate. The reaction proceeds through a two-step mechanism:
Oxidative addition : OsO₄ reacts with the alkene to form an osmate ester.
Reductive cleavage : Use H₂S or NaHSO₃ to reduce the ester, yielding vicinal diols with retained stereochemistry. Pyridine stabilizes intermediates and modulates reaction kinetics .
Reference: Mechanistic studies .
Q. How can hybrid density functional theory (DFT) optimize the electronic properties of pyridine-2,3,4,5-tetrone ligands?
- Methodological Answer : Apply B3LYP/6-311++G(d,p) basis sets to model tautomeric equilibria and electron distribution. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Compare computed IR/NMR spectra with experimental data to validate accuracy. For osmium complexes, incorporate relativistic effects via ZORA approximations . Reference: Computational modeling .
Q. How to resolve contradictions in spectral data for osmium-pyridine tetrone adducts?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:
Q. What catalytic applications exist for osmium-pyridine tetrone complexes in oxidation reactions?
- Methodological Answer : Osmium acts as a catalyst in asymmetric epoxidation and C–H activation. For example:
- Epoxidation : Use OsO₄-pyridine systems with chiral ligands (e.g., Sharpless conditions) for enantioselective epoxide formation.
- C–H functionalization : Pyridine-2,3,4,5-tetrone ligands enhance Os-mediated C–H bond activation in aromatic substrates. Monitor turnover frequencies (TOF) via GC-MS or HPLC .
Reference: Catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
